molecular formula C10H12F3NO B13065496 (2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine

(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine

Cat. No.: B13065496
M. Wt: 219.20 g/mol
InChI Key: JTIIFIFOPRADPY-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine is an organic compound with the molecular formula C10H12F3NO. This compound is characterized by the presence of a methoxyethyl group and a trifluorophenylmethyl group attached to an amine. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine typically involves the reaction of (3,4,5-trifluorophenyl)methylamine with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and a base like potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl or trifluorophenylmethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of biochemical pathways and as a probe for investigating enzyme activities.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyethyl)[(3,4-difluorophenyl)methyl]amine
  • (2-Methoxyethyl)[(3,5-difluorophenyl)methyl]amine
  • (2-Methoxyethyl)[(3,4,5-trichlorophenyl)methyl]amine

Uniqueness

(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine is unique due to the presence of three fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications.

Biological Activity

(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine is a compound of interest due to its unique chemical structure and potential biological activities. This compound features a methoxyethyl group and a trifluorophenyl moiety, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C₈H₁₀F₃N O. Its structure can be represented as follows:

Structure C8H10F3NO\text{Structure }\text{C}_{8}\text{H}_{10}\text{F}_{3}\text{N}\text{O}

Antimicrobial Properties

Research indicates that compounds with similar structures have demonstrated varying degrees of antimicrobial activity. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially increasing their ability to penetrate bacterial membranes.

  • Case Study : A study on related compounds showed that modifications in the aromatic rings significantly affected their antibacterial potency against ESKAPE pathogens, which are known for their resistance to antibiotics. The presence of electron-withdrawing groups like trifluoromethyl can increase the activity against Gram-positive and Gram-negative bacteria .

Cytotoxicity

The cytotoxic effects of this compound have not been extensively studied; however, preliminary data suggest that similar compounds exhibit cytotoxicity in various cancer cell lines.

  • Research Findings : In a screening assay for anticancer activity, derivatives of amines with trifluoromethyl groups showed significant inhibition of cell proliferation in human cancer cell lines . The specific IC50 values for these compounds varied widely depending on the structural modifications.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Compounds with similar structures may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Membrane Disruption : The lipophilic nature of the trifluorophenyl group could disrupt cellular membranes, leading to increased permeability and subsequent cell death.

Toxicological Profile

The safety profile of this compound requires careful evaluation.

  • Hazard Classification : It is classified as an acute toxic agent and may cause skin irritation and respiratory issues upon exposure. Proper handling and storage protocols must be followed to minimize risks associated with this compound .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialVariable efficacy against ESKAPE pathogens
CytotoxicitySignificant inhibition in cancer cell lines
MechanismPotential enzyme inhibition and membrane disruptionHypothetical
ToxicityAcute toxicity; skin and respiratory irritant

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

2-methoxy-N-[(3,4,5-trifluorophenyl)methyl]ethanamine

InChI

InChI=1S/C10H12F3NO/c1-15-3-2-14-6-7-4-8(11)10(13)9(12)5-7/h4-5,14H,2-3,6H2,1H3

InChI Key

JTIIFIFOPRADPY-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC(=C(C(=C1)F)F)F

Origin of Product

United States

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